molecular formula C12H16ClNO B1314012 2-Chloro-4-(piperidin-1-ylmethyl)phenol CAS No. 69245-90-5

2-Chloro-4-(piperidin-1-ylmethyl)phenol

Cat. No.: B1314012
CAS No.: 69245-90-5
M. Wt: 225.71 g/mol
InChI Key: NZYVTXMMWGRQNR-UHFFFAOYSA-N
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Description

2-Chloro-4-(piperidin-1-ylmethyl)phenol is an organic compound with the molecular formula C12H16ClNO. It is characterized by the presence of a chloro group, a piperidin-1-ylmethyl group, and a phenol group. This compound is primarily used in research and development within the pharmaceutical and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)phenol typically involves the reaction of piperidine with 3-chloro-4-hydroxybenzaldehyde. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the piperidine nucleophile attacks the electrophilic carbon of the benzaldehyde, followed by the elimination of water to form the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium amide or thiourea in polar aprotic solvents.

Major Products:

    Oxidation: Quinones.

    Reduction: 4-(piperidin-1-ylmethyl)phenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-(piperidin-1-ylmethyl)phenol is widely used in scientific research due to its versatile chemical properties. It is employed in:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(piperidin-1-ylmethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the piperidin-1-ylmethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Chloro-4-(morpholin-4-ylmethyl)phenol
  • 2-Chloro-4-(pyrrolidin-1-ylmethyl)phenol
  • 2-Chloro-4-(azepan-1-ylmethyl)phenol

Comparison: 2-Chloro-4-(piperidin-1-ylmethyl)phenol is unique due to the presence of the piperidin-1-ylmethyl group, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness can result in different binding affinities and selectivities towards biological targets, making it a valuable compound for specific research applications .

Properties

IUPAC Name

2-chloro-4-(piperidin-1-ylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c13-11-8-10(4-5-12(11)15)9-14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYVTXMMWGRQNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=C(C=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60498282
Record name 2-Chloro-4-[(piperidin-1-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69245-90-5
Record name 2-Chloro-4-[(piperidin-1-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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